![molecular formula C12H12ClF3N2O3 B1523891 2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate CAS No. 1306605-69-5](/img/structure/B1523891.png)
2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate” is a chemical compound with the CAS Number: 1306605-69-5 . It has a molecular weight of 324.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClF3N2O3/c1-18(2)10(19)7-3-4-8(13)9(5-7)17-11(20)21-6-12(14,15)16/h3-5H,6H2,1-2H3,(H,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Chromatographic Resolution
Chromatographic resolution plays a vital role in separating optical isomers, with studies revealing the effectiveness of phenylcarbamates of cellulose and amylose as chiral stationary phases. These compounds have been shown to afford practically useful columns for high-performance liquid chromatography (HPLC) to resolve optical isomers, indicating their significance in chromatographic applications (Okamoto, Aburatani, & Hatada, 1990). Furthermore, the introduction of halogen and methyl groups onto the phenyl moieties of these carbamates significantly modifies their polarities, thereby influencing their chiral recognition abilities, as demonstrated in the comparison between cellulose derivatives (Chankvetadze et al., 1997).
Enantioselective Adsorption and Trans-membrane Transfer
The use of cellulose derivatives for enantioselective adsorption and trans-membrane transfer of drug enantiomers presents another application area. For instance, cellulose tris(phenyl carbamate) and its derivatives have been evaluated for their ability to differentially adsorb enantiomers of propranolol hydrochloride, demonstrating potential applications in enantioselective drug delivery and pharmacology (Heard & Suedee, 1996).
Chiral Stationary Phases for Liquid Chromatography
Cyclohexylcarbamates of cellulose and amylose have been prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) for HPLC and thin-layer chromatography. These CSPs show high resolving abilities, highlighting their utility in analytical chemistry and enantioseparation (Kubota, Yamamoto, & Okamoto, 2000).
Optimization of Chiral Selectivity
Optimization of chiral selectivity on cellulose-based HPLC columns using aprotic mobile-phase modifiers has been researched to improve separation selectivity and resolution of racemic drugs and agrichemicals. This optimization process is crucial for analytical and preparative separations of racemates in pharmaceutical and agricultural industries (Kirkland, 1995).
Agricultural Applications
In agriculture, carbamates like carbendazim and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to modify their release profiles, reduce environmental and human toxicity, and improve efficiency in the prevention and control of fungal diseases. This encapsulation technology represents a significant advancement in agricultural applications, offering new strategies for plant disease management (Campos et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O3/c1-18(2)10(19)7-3-4-8(13)9(5-7)17-11(20)21-6-12(14,15)16/h3-5H,6H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNQIHYTGJUEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121796 | |
| Record name | Carbamic acid, N-[2-chloro-5-[(dimethylamino)carbonyl]phenyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate | |
CAS RN |
1306605-69-5 | |
| Record name | Carbamic acid, N-[2-chloro-5-[(dimethylamino)carbonyl]phenyl]-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306605-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-chloro-5-[(dimethylamino)carbonyl]phenyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



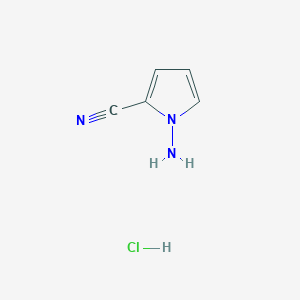

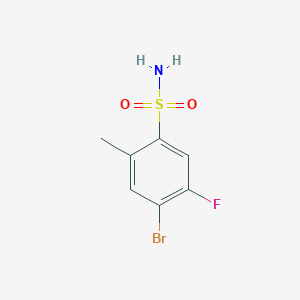
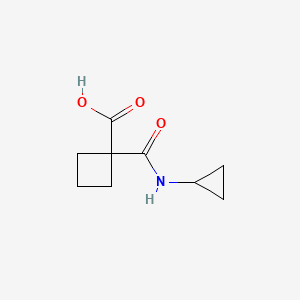
![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)
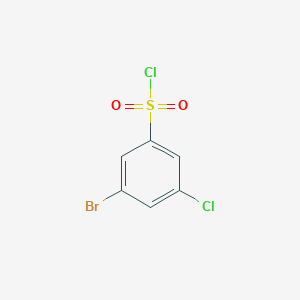
![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)
amine](/img/structure/B1523822.png)

![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)

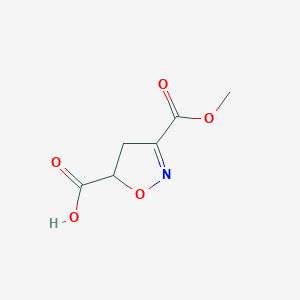
![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)
